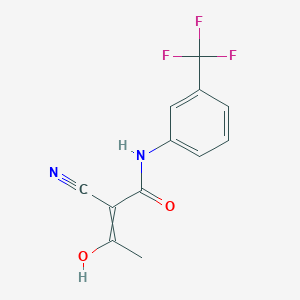
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide
説明
“2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide” is a type of Trifluoromethyl ketone (TFMK), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . It is also known as a related compound of Leflunomide .
Synthesis Analysis
A process for producing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide involves reacting a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent. The resultant 2-cyano-3-hydroxy-N-(phenyl-derivative)but-2-enamide is then crystallized by acidification .科学的研究の応用
Prodrug Synthesis
- Prodrug for Anti-inflammatory Agents : A study by Patterson, Cheung, and Ernest (1992) explored the synthesis of 3-carboxyisoxazole as a new prodrug, metabolizing into 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, an anti-inflammatory agent. This compound was shown to be effectively absorbed and metabolized in rats to yield plasma concentrations similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).
Anthelmintic Agents
- Activity Against Parasites : Sjogren et al. (1991) synthesized a series of alpha-cyano-beta-hydroxypropenamides, including 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, testing them for anthelmintic (anti-parasitic) activity. These compounds demonstrated effectiveness against certain nematodes and cestodes in animal models (Sjogren et al., 1991).
Immunomodulatory Drug
- Active Metabolite of Leflunomide : This compound is recognized as an active metabolite of the immunosuppressive drug leflunomide. Ghosh et al. (1999) and (2000) studied its analogs, focusing on their molecular structures and potential for inhibiting tyrosine kinases, which are relevant for conditions like rheumatoid arthritis (Ghosh et al., 1999); (Ghosh et al., 2000).
Pharmacokinetics Study
- Impact of Genetic Polymorphism : Bohanec Grabar et al. (2009) investigated the influence of CYP1A2 and CYP2C19 genetic polymorphisms on the pharmacokinetics of A77 1726, a derivative of 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, in patients with rheumatoid arthritis treated with leflunomide (Bohanec Grabar et al., 2009).
Novel Immunomodulatory Applications
- Immunosuppressive Pharmacophore : Bertolini et al. (1997) hypothesized about the immunosuppressive pharmacophore of 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, designing new compounds for enhanced immunosuppressive effects based on their studies (Bertolini et al., 1997).
作用機序
Target of Action
The primary target of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide acts as an inhibitor of DHODH . By blocking this enzyme, the compound inhibits pyrimidine synthesis, thereby suppressing the proliferation of rapidly dividing cells, including activated T cells . This results in a reduction in the inflammatory response, which is particularly beneficial in conditions such as rheumatoid arthritis .
Biochemical Pathways
The inhibition of DHODH affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of new pyrimidines, which are necessary for DNA replication and RNA transcription. By inhibiting this pathway, the compound can effectively reduce the proliferation of rapidly dividing cells, such as activated T cells .
Pharmacokinetics
Upon oral administration, 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is practically completely absorbed from the gastrointestinal tract within 2-4 hours . It is highly bound to plasma proteins (>99%) . The compound and its metabolites are predominantly eliminated via the bile duct and feces, with a smaller amount excreted by the kidneys . The elimination half-life after multiple administrations is approximately 19 days .
Result of Action
The inhibition of DHODH by 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide leads to a decrease in the proliferation of activated T cells . This results in a reduction in the inflammatory response, which can help to alleviate symptoms in conditions such as rheumatoid arthritis .
特性
IUPAC Name |
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



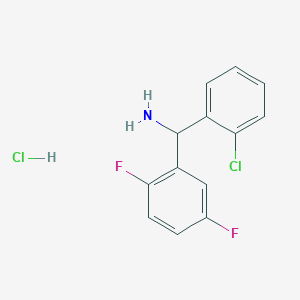
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
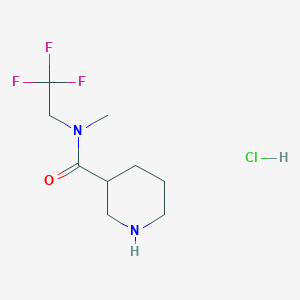
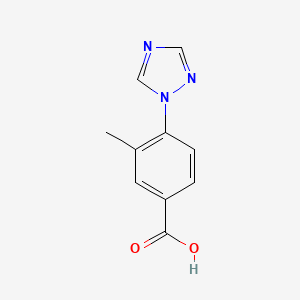
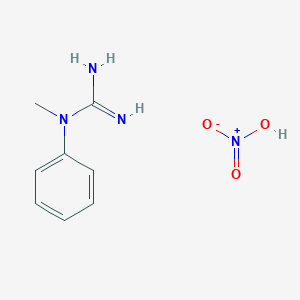


![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
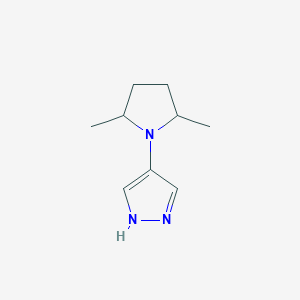
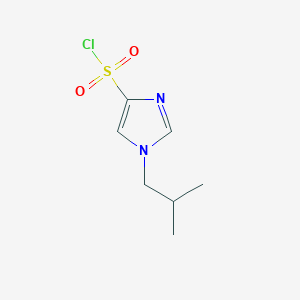
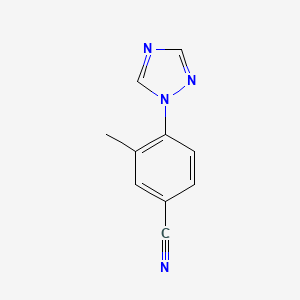
![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)
